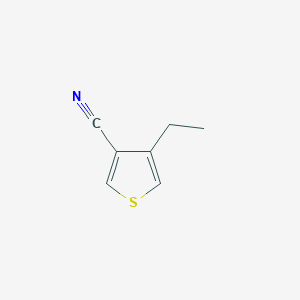

4-Ethylthiophene-3-carbonitrile

Description

4-Ethylthiophene-3-carbonitrile is a heterocyclic compound featuring a thiophene ring substituted with an ethyl group at the 4-position and a nitrile group at the 3-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-ethylthiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NS/c1-2-6-4-9-5-7(6)3-8/h4-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVUUUXOVCCSPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylthiophene-3-carbonitrile typically involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Another common method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production of this compound often employs large-scale Gewald reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylthiophene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts like palladium.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Palladium catalysts, boron reagents for Suzuki–Miyaura coupling.

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of thiols and thioethers.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

4-Ethylthiophene-3-carbonitrile is utilized in numerous scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its use in drug development, particularly in the design of anti-inflammatory and analgesic agents.

Industry: Employed in the production of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-Ethylthiophene-3-carbonitrile involves its interaction with various molecular targets and pathways. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with sulfur-containing enzymes and proteins .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Position and Type of Substituents

- This compound demonstrated >95% purity in HPLC and was evaluated for PD-L1 inhibition . 2-Amino-4-phenylthiophene-3-carbonitrile (): The amino group at position 2 enhances nucleophilicity, facilitating further functionalization. Synthesized via a sodium bicarbonate-mediated reaction with elemental sulfur, it has a melting point of 123°C, indicating higher crystallinity than ethyl-substituted analogues .

- Cycloalkane-Fused Thiophenes: 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (): Fusion with cyclopentane or cycloheptane rings increases steric bulk, altering solubility and reactivity. These derivatives are synthesized via cyclocondensation of malononitrile with ketones and sulfur, yielding intermediates for kinase inhibitors .

Substituent Effects on Physicochemical Properties

Key Observations :

- Ethyl substituents (logP ~2.1) improve lipid solubility compared to amino groups (logP ~1.9) but less than bulky alkoxy chains (logP ~4.3) .

- Hydroxyl and amino groups enhance hydrogen bonding, critical for protein target engagement .

Reactivity Trends :

Biological Activity

4-Ethylthiophene-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an ethyl group and a nitrile group. This unique structure contributes to its distinct chemical and physical properties, making it a versatile compound in various applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 40 | 31.5 |

| Bacillus subtilis | 38 | 62.5 |

| Escherichia coli | 37 | >125 |

These results suggest that the compound is particularly effective against Staphylococcus aureus, showing comparable activity to standard antibiotics like ciprofloxacin .

Anticancer Properties

This compound has also been explored for its anticancer potential. Preliminary studies suggest that it may inhibit specific cancer cell lines by interfering with cellular signaling pathways. The exact molecular targets are still under investigation, but the compound's interaction with sulfur-containing enzymes is hypothesized to play a role in its anticancer activity .

The mechanism of action for this compound appears to involve the inhibition of specific enzymes or receptors within biological systems. The presence of the nitrile group may facilitate interactions with various molecular targets, leading to its observed biological effects. Ongoing research aims to elucidate these mechanisms more clearly.

Case Studies

- Antimicrobial Evaluation : A study conducted on synthesized derivatives of thiophene compounds demonstrated that those containing the ethylthiophene structure exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. The study highlighted the importance of structural modifications in optimizing biological activity .

- Cancer Cell Line Studies : Another investigation assessed the effects of this compound on different cancer cell lines, revealing significant cytotoxic effects at certain concentrations. This study emphasized the need for further exploration into dose-dependent responses and potential synergistic effects when combined with other therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.